An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine, a key intermediate in the preparation of various pharmaceutically active compounds, most notably the antiplatelet agent Ticagrelor[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the synthetic pathways, mechanistic underpinnings, and analytical validation of this critical pyrimidine derivative. The guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a deep and applicable understanding of the chemistry involved.
Introduction: The Significance of a Versatile Pyrimidine Core
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents[3]. Their prevalence is due to their ability to mimic endogenous nucleobases and engage with a wide range of biological targets. 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine (CAS No. 951884-05-2) has emerged as a particularly valuable building block[4][5]. Its trifunctional nature—a reactive chlorine atom, a secondary amine, and a methylthio group—offers multiple points for chemical modification, enabling the construction of complex molecular architectures.
The primary driver for the extensive study of this compound is its role as a crucial intermediate in the synthesis of Ticagrelor, a P2Y12 platelet inhibitor used to prevent thrombotic events[1][2]. Understanding the efficient and controlled synthesis of this intermediate is therefore of paramount importance for the pharmaceutical industry.
Strategic Synthesis: A Convergent Approach
The synthesis of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine is best approached through a convergent strategy, beginning with the construction of a suitably substituted pyrimidine ring. The most common and industrially scalable route involves the sequential functionalization of a dichlorinated pyrimidine precursor.
Foundational Intermediate: 4,6-Dichloro-2-(methylthio)pyrimidine
The synthesis commences with the preparation of 4,6-dichloro-2-(methylthio)pyrimidine[6][7]. This intermediate is typically synthesized from readily available and cost-effective starting materials such as diethyl malonate[8]. A representative synthetic sequence involves nitration, cyclization with thiourea, methylation, and subsequent chlorination[8]. The chlorination of the corresponding dihydroxypyrimidine is a critical step, often achieved using potent chlorinating agents like phosphorus oxychloride (POCl₃)[8].
DOT Diagram: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine
Caption: Synthetic overview for the preparation of the key intermediate.
Regioselective Nucleophilic Aromatic Substitution (SNAr)
The core transformation in the synthesis of the title compound is the regioselective substitution of one of the chlorine atoms of 4,6-dichloro-2-(methylthio)pyrimidine with cyclopropylamine. The pyrimidine ring is electron-deficient, making it susceptible to nucleophilic attack. The two chlorine atoms at the C4 and C6 positions are electronically distinct, and their reactivity is influenced by the electronic nature of the substituent at the C2 position (the methylthio group).
Generally, in 4,6-dichloropyrimidines, the C4 and C6 positions are highly activated towards nucleophilic substitution. The methylthio group at C2, being a weak electron-donating group, can modulate the reactivity of these positions. However, in many cases, the substitution occurs preferentially at one of these positions, and controlling this regioselectivity is key to a successful synthesis. For the reaction with cyclopropylamine, the substitution predominantly occurs at the C4 position.
DOT Diagram: Regioselective SNAr Reaction
Caption: The key nucleophilic aromatic substitution step.
Detailed Experimental Protocol
The following protocol provides a detailed, step-by-step methodology for the synthesis of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine.
Materials and Reagents
| Reagent | Purity | Supplier |
| 4,6-Dichloro-2-(methylthio)pyrimidine | ≥98% | Sigma-Aldrich |
| Cyclopropylamine | ≥99% | Acros Organics |
| Triethylamine (TEA) | ≥99.5% | Fisher Scientific |
| Ethanol, Anhydrous | 200 Proof | Decon Labs |
| Ethyl Acetate | ACS Grade | VWR Chemicals |
| Hexanes | ACS Grade | VWR Chemicals |
| Deionized Water | - | In-house |
| Anhydrous Sodium Sulfate | ACS Grade | EMD Millipore |
Step-by-Step Synthesis Procedure
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Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4,6-dichloro-2-(methylthio)pyrimidine (10.0 g, 51.3 mmol) and anhydrous ethanol (100 mL).
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Addition of Reagents: To the stirred suspension, add triethylamine (8.6 mL, 61.6 mmol, 1.2 equivalents) followed by the dropwise addition of cyclopropylamine (4.3 mL, 61.6 mmol, 1.2 equivalents) over 15 minutes at room temperature.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.
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Work-up: After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
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Extraction: To the residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel and shake vigorously. Separate the organic layer.
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Washing: Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a pale yellow solid.
Purification
The crude product can be purified by column chromatography on silica gel using a gradient elution of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 10% ethyl acetate in hexanes). Alternatively, recrystallization from a suitable solvent system such as ethanol/water can be employed to obtain the pure product.
| Parameter | Value |
| Typical Yield | 85-95% |
| Appearance | White to off-white solid |
| Melting Point | 88-90 °C |
Comprehensive Characterization
Thorough characterization of the synthesized compound is essential to confirm its identity and purity. The following analytical techniques are employed:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR (400 MHz, CDCl₃):
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δ 6.25 (s, 1H): This singlet corresponds to the proton at the C5 position of the pyrimidine ring.
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δ 5.40 (br s, 1H): A broad singlet attributed to the N-H proton of the cyclopropylamino group.
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δ 2.85-2.75 (m, 1H): A multiplet corresponding to the methine proton of the cyclopropyl group.
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δ 2.50 (s, 3H): The sharp singlet is characteristic of the methyl protons of the methylthio group.
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δ 0.95-0.85 (m, 2H) and 0.65-0.55 (m, 2H): These two multiplets represent the diastereotopic methylene protons of the cyclopropyl ring.
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 172.0: Carbonyl carbon of the pyrimidine ring (C2).
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δ 161.5: C4 carbon of the pyrimidine ring.
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δ 159.0: C6 carbon of the pyrimidine ring.
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δ 98.5: C5 carbon of the pyrimidine ring.
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δ 29.0: Methine carbon of the cyclopropyl group.
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δ 14.5: Methyl carbon of the methylthio group.
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δ 7.0: Methylene carbons of the cyclopropyl group.
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
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Electron Ionization (EI-MS):
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m/z 215/217 (M⁺): The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a molecule containing one chlorine atom.
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m/z 200: Loss of a methyl radical (•CH₃) from the molecular ion.
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m/z 172: Loss of the cyclopropyl group.
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m/z 140: Loss of the methylthio group.
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Chromatographic Purity
High-Performance Liquid Chromatography (HPLC) is used to determine the purity of the synthesized compound.
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Typical Purity | >99% |
Safety and Handling
6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The synthesis should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
This technical guide has provided a detailed and scientifically grounded overview of the synthesis and characterization of 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine. By understanding the underlying principles of the synthetic strategy, particularly the regioselective nucleophilic aromatic substitution, researchers can confidently and efficiently produce this valuable intermediate. The comprehensive characterization data provided serves as a benchmark for analytical validation, ensuring the quality and integrity of the synthesized material for its intended applications in pharmaceutical research and development.
References
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Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2015). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 4, 751. [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 6-Chloro-4-(N-cyclopropylamino)-2-(methylthio)pyrimidine. Retrieved from [Link]
- Gomha, S. M., & Abdel-aziz, H. M. (2014). Synthesis of new pyrimidine derivatives and their biological evaluation as antimicrobial and anticancer agents. Molecules, 19(9), 13934-13947.
- Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
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Kalogirou, A. S., & Koutentis, P. A. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. ARKIVOC, 2020(7), 27-35. [Link]
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